molecular formula C21H30O2 B588075 11-cis-Retinoic Acid Methyl Ester CAS No. 25428-67-5

11-cis-Retinoic Acid Methyl Ester

Cat. No.: B588075
CAS No.: 25428-67-5
M. Wt: 314.469
InChI Key: SREQLAJQLXPNMC-JIWRVPIVSA-N
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Description

11-cis-Retinoic Acid Methyl Ester is a derivative of vitamin A, specifically a methyl ester form of 11-cis-retinoic acid. This compound plays a crucial role in the visual cycle, particularly in the regeneration of visual pigments in the retina. It is a key component in the biochemistry of vision, facilitating the conversion of light into visual signals .

Mechanism of Action

Target of Action

The primary target of 11-cis-Retinoic Acid Methyl Ester, also known as (11cis)-O~15~-Methylretinoic acid, is the retinoic acid receptors (RARs). These receptors are part of the nuclear receptor family and play crucial roles in regulating gene expression .

Mode of Action

The compound interacts with its targets, the RARs, by binding to them. This binding triggers a conformational change in the receptor, allowing it to act as a transcription factor. The RARs then bind to retinoic acid response elements in the promoters of different genes, influencing their expression .

Biochemical Pathways

The compound affects the retinoid signaling pathway. This pathway plays a key role in various biological processes, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision . The compound’s interaction with RARs influences the expression of genes involved in these processes.

Pharmacokinetics

They can also be stored in the body in relatively high levels

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given the wide range of processes regulated by the retinoid signaling pathway. These effects include influencing cell differentiation and proliferation, immune response, and visual processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s stability can be affected by light, heat, oxygen, moisture, and pH . Additionally, the compound’s action can be influenced by the individual’s diet, as vitamin A must be acquired from the diet

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Retinoic Acid Methyl Ester typically involves the isomerization of all-trans-retinoic acid to 11-cis-retinoic acid, followed by esterification. One common method includes the use of palladium nitrate as a catalyst to transform 11-cis-tretinoin into all-trans tretinoin, which is then esterified .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The esterification step is critical and is usually carried out under acidic conditions to facilitate the formation of the methyl ester .

Chemical Reactions Analysis

Types of Reactions: 11-cis-Retinoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: Conversion to 11-cis-retinaldehyde.

    Reduction: Formation of 11-cis-retinol.

    Isomerization: Conversion between cis and trans forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-cis-Retinoic Acid Methyl Ester has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 11-cis-Retinoic Acid Methyl Ester is unique due to its specific role in the visual cycle and its ability to isomerize between cis and trans forms. This property is crucial for its function in vision, distinguishing it from other retinoids that may not participate directly in the visual process .

Properties

IUPAC Name

methyl (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-JIWRVPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)OC)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858369
Record name (11cis)-O~15~-Methylretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25428-67-5
Record name (11cis)-O~15~-Methylretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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